molecular formula C8H9BrClF2N B2630600 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride CAS No. 2044927-18-4

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2630600
CAS No.: 2044927-18-4
M. Wt: 272.52
InChI Key: BEMLJGMQSDTWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and subsequent treatment with hydrochloric acid to yield the final product .

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-8(11)6(9)3-7(5)10;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMLJGMQSDTWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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